methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiazole ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the tetrazole ring through a [2+3]-cycloaddition reaction between a nitrile and an azide . This step is often followed by the formation of the thiazole ring via cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as metal-organic frameworks, which have applications in catalysis and gas storage.
Industrial Chemistry: The compound can be used as a building block for the synthesis of other complex molecules, making it valuable in the production of fine chemicals.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner . Additionally, the thiazole ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-(1H-tetrazol-5-yl)isophthalic acid: This compound shares the tetrazole ring and has applications in coordination chemistry.
1-methyl-1H-tetrazol-5-yl derivatives: These compounds are used in medicinal chemistry and have similar biological activities.
Uniqueness
Methyl 5-benzyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N6O3S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H22N6O3S/c1-29-17(27)16-15(12-14-8-4-2-5-9-14)30-19(22-16)23-18(28)20(10-6-3-7-11-20)26-13-21-24-25-26/h2,4-5,8-9,13H,3,6-7,10-12H2,1H3,(H,22,23,28) |
InChI Key |
BJRCENWXHBEDRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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